2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene

Übersicht

Beschreibung

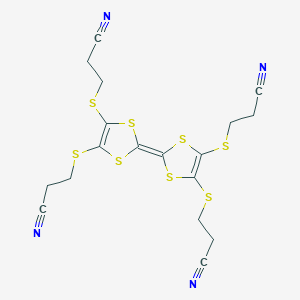

2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene is a chemical compound known for its unique charge-transfer properties. It is often used in the preparation of conductive single nanowires due to its ability to facilitate electron transfer . The compound has a molecular formula of C18H16N4S8 and a molecular weight of 544.83 g/mol .

Vorbereitungsmethoden

The synthesis of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with 2-cyanoethylthiol under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product . The compound is then purified using high-performance liquid chromatography to achieve a purity of over 98% .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis involves careful control of temperature and reaction time to ensure high yield and purity .

Analyse Chemischer Reaktionen

2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form radical cations, which are essential for its conductive properties.

Reduction: Reduction reactions can revert the oxidized form back to its neutral state.

Substitution: The cyanoethylthio groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions are typically various oxidized or reduced forms of the compound, which can exhibit different electronic properties .

Wissenschaftliche Forschungsanwendungen

Conductive Materials

TCE-TTF is widely recognized for its charge-transfer properties , which facilitate electron transfer. This characteristic makes it an ideal candidate for the development of conductive materials:

- Nanowires : TCE-TTF is utilized in the preparation of single nanowires that exhibit high conductivity. These nanowires are crucial for applications in nanoelectronics and molecular devices.

- Conductive Polymers : The compound is incorporated into conductive polymers, enhancing their electrical properties and making them suitable for use in flexible electronic devices .

Magnetic Properties

Recent studies have highlighted the magnetic properties of TCE-TTF when coordinated with transition metals:

- Polymeric Structures : TCE-TTF forms polymeric arrangements with metal ions, leading to materials with distinct magnetic behaviors. For instance, compounds like M(II)(TCE-TTF●+)2M(II)(H2O)46- 2H2O exhibit interesting magnetic interactions due to the bridging of metal ions through TCE-TTF units .

- Magnetic Characterization : Research has shown that these polymeric structures can display ferromagnetic or antiferromagnetic properties depending on the metal coordination and arrangement within the polymer .

Bioelectronic Applications

The conductive nature of TCE-TTF opens avenues for its use in bioelectronics:

- Medical Devices : TCE-TTF is being investigated for applications in medical devices that require conductive materials. Its ability to facilitate electron transfer can be leveraged in biosensors and other electronic interfaces with biological systems.

- Biocompatibility Studies : Research into the biocompatibility of TCE-TTF-based materials is ongoing, assessing their potential integration into biological environments without adverse effects .

Organic Electronics

In organic electronics, TCE-TTF plays a pivotal role:

- Organic Photovoltaics : The compound's charge-transfer characteristics make it a candidate for use in organic photovoltaic cells, where efficient charge separation and transport are critical for device performance .

- Field-Effect Transistors : TCE-TTF has been explored as an active material in organic field-effect transistors (OFETs), contributing to improved device performance due to its high mobility and stability under operational conditions .

Synthesis and Characterization

The synthesis of TCE-TTF involves several methods that ensure high yield and purity:

- Synthetic Methods : The compound is typically synthesized through a triethylphosphite-based coupling reaction involving 3,4-cyanoethylthio-1,3-dithiole-2-one. This method allows for controlled synthesis under inert conditions to prevent oxidation .

- Characterization Techniques : Advanced characterization techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and electron spin resonance (ESR) are employed to analyze the structural and electronic properties of TCE-TTF and its derivatives .

Case Study 1: TCE-TTF in Magnetic Materials

A study presented at an AIP conference detailed the synthesis and magnetic properties of transition metal complexes involving TCE-TTF. The research demonstrated that different metal ions could significantly influence the magnetic interactions within the polymeric structures formed by TCE-TTF, leading to potential applications in spintronic devices .

Case Study 2: Bioelectronic Sensors

Research has focused on integrating TCE-TTF into biosensor platforms. These studies showed that TCE-TTF-modified electrodes exhibited enhanced electron transfer rates when interfaced with biomolecules, indicating potential for improved sensitivity in biosensing applications .

Wirkmechanismus

The mechanism of action of 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene involves its ability to undergo oxidation and reduction reactions, facilitating electron transfer. This property is crucial for its role in conductive materials. The molecular targets are typically other molecules or materials that can accept or donate electrons, forming charge-transfer complexes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene include other tetrathiafulvalene derivatives such as:

Tetrathiafulvalene (TTF): Known for its conductive properties but lacks the cyanoethylthio groups.

Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Another derivative with different substituents that affect its electronic properties.

The uniqueness of this compound lies in its specific substituents, which enhance its charge-transfer capabilities and make it suitable for specialized applications in nanotechnology and materials science .

Biologische Aktivität

2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene (TCNEt-TTF) is a novel compound belonging to the tetrathiafulvalene (TTF) family, recognized for its significant charge-transfer properties. This compound has garnered attention in various fields, particularly in bioelectronics and materials science due to its potential applications in conductive materials and biological systems.

The biological activity of TCNEt-TTF is primarily attributed to its charge-transfer capabilities . This property allows the compound to interact with biological molecules, potentially facilitating electron transfer processes critical for various biochemical reactions. The interaction mechanisms involve:

- Electron Donation : TCNEt-TTF can act as an electron donor, participating in redox reactions that may influence cellular metabolism.

- Charge-Transfer Complex Formation : The compound can form complexes with biomolecules, altering their electronic properties and potentially modifying their biological functions.

Biochemical Pathways

Research indicates that TCNEt-TTF may affect several biochemical pathways:

- Antioxidant Activity : Some studies suggest that TTF derivatives exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

- Cell Proliferation and Viability : Initial assays have shown that TCNEt-TTF may influence cell viability and proliferation rates, although more extensive studies are needed to elucidate these effects fully.

Case Studies and Research Findings

- MTT Assays : A study conducted on the cytotoxic effects of TCNEt-TTF utilized MTT assays to evaluate cell viability across various concentrations. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations, suggesting potential cytotoxic effects on target cells .

- Conductive Properties in Bioelectronics : TCNEt-TTF has been explored for its application in bioelectronic devices. Its ability to facilitate charge transfer makes it a candidate for use in biosensors and other electronic interfaces that require conductivity and biocompatibility .

- Synthesis and Characterization : The synthesis of TCNEt-TTF has been optimized to improve yield and purity. Various methods have been documented, including reactions involving phosphorous reagents under controlled conditions . Characterization techniques such as X-ray crystallography have provided insights into the molecular structure and stability of the compound.

Table of Biological Activity Studies

Eigenschaften

IUPAC Name |

3-[[2-[4,5-bis(2-cyanoethylsulfanyl)-1,3-dithiol-2-ylidene]-5-(2-cyanoethylsulfanyl)-1,3-dithiol-4-yl]sulfanyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S8/c19-5-1-9-23-13-14(24-10-2-6-20)28-17(27-13)18-29-15(25-11-3-7-21)16(30-18)26-12-4-8-22/h1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNXHINRTQFOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=C(SC(=C2SC(=C(S2)SCCC#N)SCCC#N)S1)SCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453682 | |

| Record name | AGN-PC-0NF8A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132765-36-7 | |

| Record name | 3,3′-[[2-[4,5-Bis[(2-cyanoethyl)thio]-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-diyl]bis(thio)]bis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132765-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0NF8A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-Tetrakis(2-cyanoethylthio)tetrathiafulvalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the structure of TCE-TTF contribute to its ability to form coordination polymers?

A1: TCE-TTF possesses four cyanoethylthio groups extending from its central tetrathiafulvalene core. [] These nitrile groups readily coordinate with metal ions, enabling the formation of extended two-dimensional network structures. [] Additionally, short interplanar S···S interactions between TCE-TTF molecules in adjacent layers introduce a third dimension to the resulting polymers. [] This ability to form well-defined coordination polymers makes TCE-TTF a promising building block for functional materials.

Q2: What is the oxidation state of TCE-TTF in the studied coordination polymers, and how does this impact their electrical conductivity?

A2: Spectroscopic studies, supported by theoretical calculations, confirm that TCE-TTF exists in a fully oxidized state within the investigated coordination polymers. [] This oxidation leads to the formation of a radical cation species, TCE-TTF•+, which contributes to the semiconducting behavior observed in these materials. []

Q3: Is there evidence of intermolecular interactions between TCE-TTF molecules within the coordination polymers?

A3: Yes, vibrational spectroscopic analyses, particularly focusing on the C=C stretching modes, suggest the presence of electron-molecular vibration coupling (EMV) between TCE-TTF molecules. [] This observation implies charge transfer interactions occur between TCE-TTF units belonging to neighboring polymeric chains. [] Such interactions are crucial for understanding the electronic properties of these materials.

Q4: Are there any analytical techniques particularly useful for characterizing TCE-TTF and its coordination polymers?

A4: Beyond the standard spectroscopic methods like infrared and Raman spectroscopy, researchers utilize electrochemical techniques to study the redox behavior of TCE-TTF and its derivatives. [] These techniques help understand how readily the molecule can donate or accept electrons, a crucial aspect influencing its functionality in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.